5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

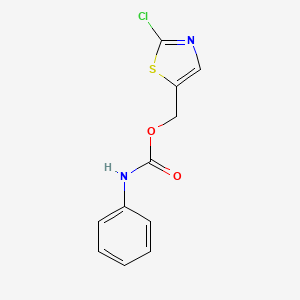

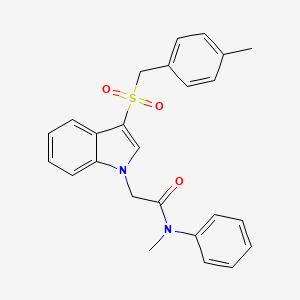

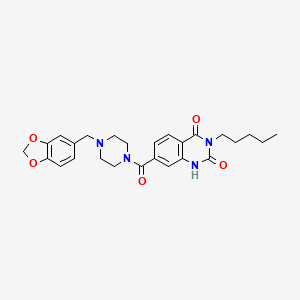

The compound “5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile” is a complex organic molecule. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two fused benzene rings ), an oxazole ring (a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom), and a cyclopentylamino group (a cyclopentane ring attached to an amino group) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through coupling reactions . For example, N-(Naphthalen-1-yl)-N’-alkyl Oxalamide ligands have been used in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .Scientific Research Applications

Synthesis and Properties

- Synthesis Techniques: The compound's derivatives, such as 5-alkylamino-1,3-oxazole-4-carbonitriles, are synthesized using phthalimidoethyl or phthalimidopropyl substituents. These reactions often result in various compounds with potential applications in material science and medicinal chemistry (Chumachenko et al., 2014).

Applications in Organic Chemistry

- Formation of Substituted Pyrazoles and Azoles: Treatment of similar structures with specific reactants like acetylacetone leads to the formation of substituted pyrazoles. These structures enhance the electrophilicity of certain groups, making them react with other compounds like hydrogen sulfide, sodium azide, and hydroxylamine to introduce new azole fragments (Shablykin et al., 2007).

- Role in Synthesizing Polyfunctional Derivatives: 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile and its analogs are used as precursors for synthesizing a variety of naphthyridines, pentaazanaphthalenes, and heptaazaphenanthrene derivatives. These have potential applications in the development of complex molecular frameworks useful in various chemical processes (Aly, 2006).

Applications in Medicinal Chemistry

- Anticancer Potential: Some derivatives of 5-arylsulfonyl-1,3-oxazole-4-carbonitriles exhibit significant anticancer activities. They show growth inhibitory and cytostatic activities against sensitive cell lines, making them a promising framework for developing new anticancer drugs (Kachaeva et al., 2018).

- Synthesis of Novel Heterocyclic Systems: The compound's derivatives are used to create new naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems. Such systems find use in human and veterinary medicine, acting as tranquilizers, fungicides, antihistamines, and antihypertensives (Osyanin et al., 2012).

Photophysical and Electrochemical Applications

- Photophysical Properties: Certain derivatives, such as fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenols synthesized from similar compounds, exhibit sensitivity to micro-environments. They demonstrate potential applications in photophysical studies and materials science (Phatangare et al., 2013).

Safety and Hazards

properties

IUPAC Name |

5-(cyclopentylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c20-12-17-19(21-14-8-2-3-9-14)23-18(22-17)16-11-5-7-13-6-1-4-10-15(13)16/h1,4-7,10-11,14,21H,2-3,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLSLOZNRYEQAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |

CAS RN |

879946-63-1 |

Source

|

| Record name | 5-(cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)

![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)

![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)

![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)